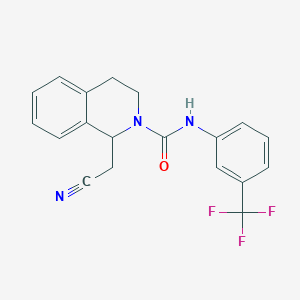

1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

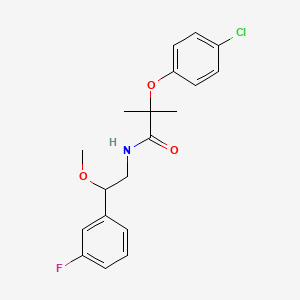

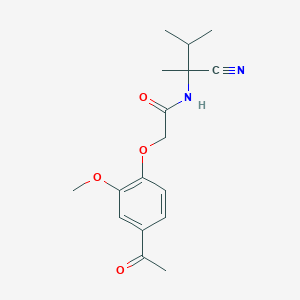

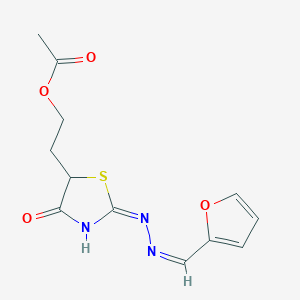

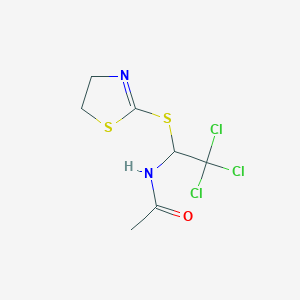

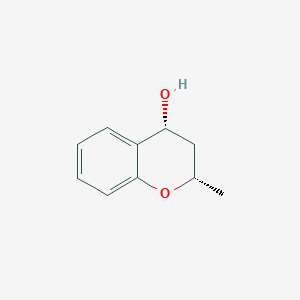

The compound is a complex organic molecule that likely contains a cyanomethyl group (-CH2CN), a trifluoromethyl group (-CF3), and an isoquinoline group, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Aplicaciones Científicas De Investigación

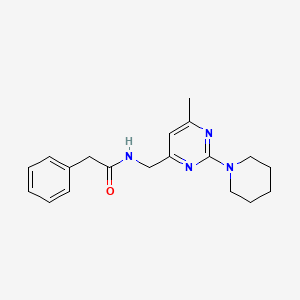

Isoquinoline Derivatives Synthesis

Isoquinoline and its derivatives are significant in medicinal chemistry due to their diverse biological activities. Studies have demonstrated the synthesis and functionalization of isoquinoline derivatives, exploring their potential in drug development and synthetic chemistry. For instance, the reaction of isoquinolinium N-phenylimide with carbon disulfide resulted in the synthesis of complex heterocyclic compounds, indicating the versatility of isoquinoline derivatives in constructing pharmacologically relevant structures (Temme, Polborn, & Huisgen, 1998).

Heterocyclic Compounds Synthesis

Research on the synthesis of heterocyclic compounds using trifluoromethyl groups has provided pathways to generate isoxazoles and triazines, which are crucial in developing therapeutic agents and agrochemicals. These studies showcase the role of trifluoromethylated compounds in synthesizing diverse heterocyclic structures with potential biological activities (Strekowski et al., 1995).

Polymer Science

In material science, particularly polymer science, trifluoromethylated compounds have been used to synthesize polyimides with unique properties such as high thermal stability and solubility in organic solvents. These polymers are valuable in various applications, including electronics and aerospace, due to their exceptional mechanical and thermal properties (Imai, Maldar, & Kakimoto, 1984).

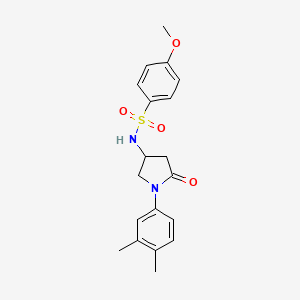

Antimicrobial Activity

Compounds with isoquinoline and trifluoromethyl groups have been evaluated for their antimicrobial properties, contributing to the discovery of new therapeutic agents against bacterial and fungal infections. These studies emphasize the significance of structural modifications in enhancing the biological activities of chemical compounds (Desai et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(cyanomethyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-3-6-15(12-14)24-18(26)25-11-9-13-4-1-2-7-16(13)17(25)8-10-23/h1-7,12,17H,8-9,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWHIMPJSRNIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-5-[(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2742463.png)

![[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2742466.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone](/img/structure/B2742468.png)

![Methyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2742470.png)

![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)

![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)